2-Fluoroterephthalonitrile
Overview
Description
2-Fluoroterephthalonitrile is an organic compound with the molecular formula C8H3FN2 It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroterephthalonitrile typically involves the fluorination of terephthalonitrile. One common method is the reaction of terephthalonitrile with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 130°C, for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroterephthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other derivatives.
Common Reagents and Conditions:
Substitution: Alkyl Grignard reagents can be used to replace the fluorine atom.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of nitrile groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Substitution: 4-Alkyltetrafluorobenzonitriles.
Reduction: Corresponding amines.
Oxidation: Terephthalic acid derivatives.
Scientific Research Applications
2-Fluoroterephthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoroterephthalonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
- Tetrafluoroterephthalonitrile
- Pentafluorobenzonitrile
- Tetrachlorophthalonitrile
Comparison: 2-Fluoroterephthalonitrile is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its fully fluorinated or chlorinated counterparts. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2-fluorobenzene-1,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBJBXBNLVFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172388 | |
Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1897-53-6 | |
Record name | 2-Fluoro-1,4-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1897-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroterephthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Fluoroterephthalonitrile a promising candidate for further anti-inflammatory drug development?
A1: Research focusing on non-acidic, non-steroidal anti-inflammatory drugs (NSAIDs) led to the evaluation of various cyanobenzenes, including this compound. In a study using a carrageenan-induced rat paw edema model, this compound demonstrated a 49% reduction in edema at a 200 mg/kg dose. This level of activity surpassed the 43.8% reduction observed with the reference drug phenylbutazone at 100 mg/kg. [, ] Importantly, this compound exhibited this efficacy while possessing an LD50 value greater than 300 mg/kg, indicating a wider therapeutic window compared to other tested compounds. This combination of potent anti-inflammatory activity and a seemingly favorable safety profile makes this compound an interesting candidate for further research and development. [, ]
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